molecular formula C29H38N2O2S B2994356 N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide CAS No. 247923-41-7

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide

Cat. No.: B2994356
CAS No.: 247923-41-7
M. Wt: 478.7
InChI Key: FWSBAKFIRHTBCY-NSOVKSMOSA-N
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Description

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide (CAS: 247923-41-7) is a chiral sulfonamide derivative characterized by a (1S,2S)-diphenylethylamine backbone and a bulky 2,4,6-triisopropylbenzenesulfonyl group. This compound is widely utilized in asymmetric catalysis as a chiral ligand or auxiliary due to its stereochemical rigidity and steric bulk, which enhance enantioselectivity in reactions such as hydrogenations and C–C bond formations . Its synthesis typically involves the reaction of (1S,2S)-1,2-diphenylethylenediamine with 2,4,6-triisopropylbenzenesulfonyl chloride under basic conditions, followed by purification via column chromatography .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O2S/c1-19(2)24-17-25(20(3)4)29(26(18-24)21(5)6)34(32,33)31-28(23-15-11-8-12-16-23)27(30)22-13-9-7-10-14-22/h7-21,27-28,31H,30H2,1-6H3/t27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSBAKFIRHTBCY-NSOVKSMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247923-41-7
Record name (1S,2S)-(-)-N-(2,4,6-Triisopropylbenzenesulfonyl)-1,2-diphenylethanediamine
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Biological Activity

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide (CAS No. 247923-41-7), often referred to as (S,S)-TIPSDPEN, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and structural characteristics.

  • Molecular Formula : C29H38N2O2S
  • Molecular Weight : 478.69 g/mol
  • CAS Number : 247923-41-7

The compound features a sulfonamide group linked to a chiral amino diphenyl moiety, which may contribute to its biological properties.

Cytotoxic Activity

Recent studies have indicated that compounds similar to N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Effects : In vitro studies have shown that related compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential .
  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • SUIT-2 (pancreatic cancer)
    • HT-29 (colon cancer)

These studies typically employ the MTT assay to evaluate cell viability post-treatment with the compound .

The biological activity of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide may be attributed to several mechanisms:

  • Apoptosis Induction : Morphological changes consistent with apoptosis were observed in treated cells. Hoechst staining revealed increased sub-G1 populations in flow cytometry analyses .
  • Antioxidant Properties : Some derivatives of diphenylamine compounds have shown antioxidant activity through DPPH and ABTS assays. This suggests that N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide may also exert protective effects against oxidative stress in cells .

Structural Analysis

The structural characteristics of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide play a crucial role in its biological activity:

PropertyValue
Boiling PointNot available
Purity98% (minimum)
Storage ConditionsKeep in dark place; inert atmosphere at room temperature

Case Studies

Several research articles have documented the synthesis and evaluation of related compounds:

  • Study on Antioxidant Activity : A study evaluated various diphenylamine derivatives for their antioxidant capacity and found a correlation between structural features and biological activity. The findings suggested that modifications in the substituents significantly impacted the antioxidant properties .
  • Cytotoxicity Assessment : Another study synthesized a series of related compounds and tested them against multiple cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity compared to standard chemotherapy agents like cisplatin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in sulfonyl substituents, stereochemistry, and applications.

Substituent Variations in the Sulfonyl Group
Compound Name Sulfonyl Group CAS Number Molecular Weight Key Properties/Applications
Target Compound 2,4,6-triisopropylbenzenesulfonyl 247923-41-7 510.73 g/mol High steric bulk improves enantioselectivity in asymmetric catalysis; ≥99% enantiomeric excess (e.e.) .
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide 4-(trifluoromethyl)benzenesulfonyl 410096-73-0 436.47 g/mol Electron-withdrawing CF₃ group enhances acidity of the sulfonamide NH, potentially improving metal coordination; used in fluorinated ligand systems .
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide 2,4,6-trimethylbenzenesulfonyl (mesityl) 852212-90-9 394.53 g/mol Reduced steric hindrance compared to triisopropyl variant; lower enantioselectivity reported in certain reactions .
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide Methanesulfonyl 300345-76-0 330.41 g/mol Minimal steric bulk; limited applications in asymmetric catalysis but useful in simpler chiral resolutions .

Key Insights :

  • Steric Effects : The triisopropyl group in the target compound provides superior steric shielding compared to methyl or trifluoromethyl groups, making it more effective in enantioselective transformations .
Stereochemical Variants
Compound Name Stereochemistry CAS Number Key Differences
Target Compound (1S,2S) 247923-41-7 Predominant enantiomer used in (S,S)-selective reactions .
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide (1R,2R) 852212-92-1 Enantiomeric pair; induces opposite stereochemistry in catalytic products .
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,4,6-trimethylbenzenesulfonamide (1R,2R) 247923-40-6 Combines (R,R) configuration with mesityl group; used for mirror-image product synthesis .

Key Insights :

  • The (1S,2S) and (1R,2R) enantiomers are critical for accessing complementary stereoisomers in asymmetric synthesis. For example, the (R,R)-trimethyl variant (CAS 247923-40-6) is employed to reverse enantioselectivity in metal-catalyzed cyclopropanations .

Q & A

Q. How should researchers statistically analyze contradictory bioactivity data across multiple assays?

  • Methodology : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true structure-activity relationships (SAR). Normalize data using positive/negative controls and validate via dose-response curves .

Q. What experimental parameters are critical for optimizing catalytic turnover in asymmetric reactions using this compound?

  • Methodology : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent. Response surface methodology (RSM) can identify optimal conditions for ee and yield. Prioritize low catalyst loadings (<5 mol%) to reduce cost .

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